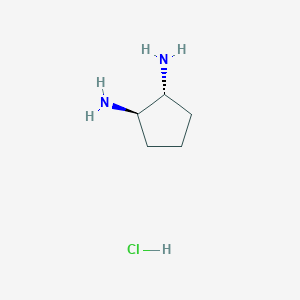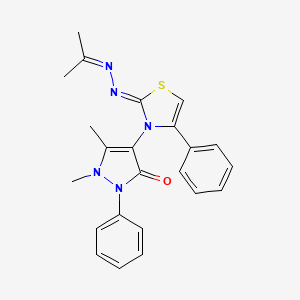
N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, commonly known as DFP-10825, is a novel pyrazole compound that has shown promising results in scientific research applications. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids.
Mécanisme D'action
DFP-10825 acts as a potent and selective inhibitor of N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting this compound, DFP-10825 increases the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
DFP-10825 has been shown to produce a range of biochemical and physiological effects in preclinical studies. It has been found to reduce pain and inflammation, enhance memory and learning, and improve mood and emotional behavior. Moreover, DFP-10825 has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DFP-10825 is its high selectivity and potency for N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide inhibition, which makes it a valuable tool for studying the endocannabinoid system and its role in various physiological and pathological processes. However, one of the limitations of DFP-10825 is its relatively low aqueous solubility, which can affect its bioavailability and pharmacokinetics in vivo.
Orientations Futures
DFP-10825 has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications in humans. Some of the future directions for DFP-10825 research include:
- Clinical trials to evaluate its safety and efficacy in various diseases and conditions
- Studies to investigate its mechanism of action and pharmacokinetics in vivo
- Development of more potent and selective N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide inhibitors based on the structure of DFP-10825
- Exploration of its potential applications in other areas, such as cancer and metabolic disorders.
Méthodes De Synthèse
The synthesis of DFP-10825 involves a multistep process that starts with the reaction of 2,5-difluorobenzonitrile with 4-fluoroaniline to form a key intermediate, which is then reacted with propyl magnesium bromide to give the propoxy derivative. The final step involves the reaction of the propoxy intermediate with 3-chloropyrazole-5-carboxylic acid to yield DFP-10825.
Applications De Recherche Scientifique
DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases and conditions, including pain, inflammation, anxiety, and depression. It has been shown to increase the levels of endocannabinoids in the brain, which can produce analgesic and anti-inflammatory effects. Moreover, DFP-10825 has been found to have anxiolytic and antidepressant properties in preclinical studies.
Propriétés
IUPAC Name |
N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2/c1-2-9-27-17-11-25(14-6-3-12(20)4-7-14)24-18(17)19(26)23-16-10-13(21)5-8-15(16)22/h3-8,10-11H,2,9H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORUNBCZOJOOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[3-[ethyl(methylsulfonyl)amino]propyl]-4-fluoropyridine-3-carboxamide](/img/structure/B2947413.png)
![1H-1,2,4-Triazole, 5-[2-(4-bromo-2-fluorophenyl)-1H-imidazol-5-yl]-3-methyl-1-(1-methylethyl)-](/img/structure/B2947414.png)

![N'-(3,4-Difluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2947418.png)
![3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B2947420.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2947422.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2947425.png)


![3-(2-bromophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2947428.png)
![7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2947431.png)

